(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid
Overview
Description
(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid, also known as BFCA, is a synthetic compound that belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism Of Action
(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid selectively inhibits the activity of COX-2 enzymes, which are induced during inflammation, while sparing the activity of COX-1 enzymes, which are important for maintaining normal physiological functions.
Biochemical And Physiological Effects
(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid has been shown to have anti-inflammatory, analgesic, antipyretic, and anti-tumor effects. It also has neuroprotective effects and improves cognitive function. (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the growth of cancer cells by inducing apoptosis.
Advantages And Limitations For Lab Experiments
The advantages of using (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid in lab experiments include its selective inhibition of COX-2 enzymes, its anti-inflammatory and anti-tumor effects, and its neuroprotective effects. However, the limitations of using (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid, including:
1. Further studies to determine the safety and efficacy of (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid in humans.
2. Development of novel (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid derivatives with improved therapeutic properties.
3. Investigation of the molecular mechanisms underlying the neuroprotective effects of (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid.
4. Evaluation of the potential of (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes.
5. Investigation of the potential of (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid as a chemopreventive agent for cancer.
Scientific Research Applications
(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. In inflammation research, (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, (2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid has been shown to have neuroprotective effects and improve cognitive function.
properties
CAS RN |
141443-09-6 |
---|---|
Product Name |
(2-{[(4-Bromo-2-Fluorobenzyl)amino]carbonyl}-5-Chlorophenoxy)acetic Acid |
Molecular Formula |
C16H12BrClFNO4 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-[2-[(4-bromo-2-fluorophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid |
InChI |
InChI=1S/C16H12BrClFNO4/c17-10-2-1-9(13(19)5-10)7-20-16(23)12-4-3-11(18)6-14(12)24-8-15(21)22/h1-6H,7-8H2,(H,20,23)(H,21,22) |
InChI Key |
ZLIGBZRXAQNUFO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C=C(C=C2)Br)F |
synonyms |
Leather protein |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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